BenchChemオンラインストアへようこそ!

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

α1-adrenoceptor binding affinity structure–activity relationship

Sourcing the correct 4-benzylpiperazine analog (C₂₂H₂₅N₅O, MW 375.48) is critical for α1-adrenoceptor research. The benzyl substituent reduces α1-AR potency 10-1000x vs phenylpiperazines, establishing it as an essential low-affinity comparator for displacement curves and selectivity profiling. Its distinct lipophilicity (+0.5–0.8 cLogP) also enables matched pair analysis for permeability. Ensure procurement of this specific regioisomer (2-substituted) to validate SAR models and sigma receptor screens.

Molecular Formula C22H25N5O
Molecular Weight 375.476
CAS No. 145938-38-1
Cat. No. B2967391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
CAS145938-38-1
Molecular FormulaC22H25N5O
Molecular Weight375.476
Structural Identifiers
SMILESC1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)CC5=CC=CC=C5
InChIInChI=1S/C22H25N5O/c28-22-24-20-9-5-4-8-19(20)21-23-18(16-27(21)22)15-26-12-10-25(11-13-26)14-17-6-2-1-3-7-17/h1-9,18,23H,10-16H2
InChIKeyKLAJEMKRHGEZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 145938-38-1): Chemical Class and Baseline Identity


2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 145938-38-1) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one class, a series originally developed as conformationally restricted analogues of SGB-1534 and ketanserin for α1-adrenoceptor (α1-AR) antagonism [1]. The compound features a 4-benzylpiperazine side chain attached via a methylene linker to the 2-position of the fused imidazoquinazolinone core. Its molecular formula is C₂₂H₂₅N₅O with a molecular weight of 375.48 g/mol . The benzyl substituent distinguishes it from the more extensively characterized phenylpiperazine analogue 2-PMDQ (CAS 139047-55-5; also known as AT-112), which bears an unsubstituted phenyl ring on the piperazine nitrogen .

Why In-Class Imidazoquinazolinone α1-Blockers Cannot Substitute for 2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 145938-38-1)


Within the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one class, α1-adrenoceptor affinity is exquisitely sensitive to the nature of the N-substituent on the piperazine ring. The seminal SAR study by Chern et al. demonstrated that replacing the phenyl ring on the phenylpiperazine side chain with a benzyl group reduces α1-AR binding potency by approximately 10- to 1000-fold [1]. Consequently, compounds such as 2-PMDQ (phenylpiperazine, Ki = 1.7 nM for α1-AR) cannot serve as functional or binding surrogates for the benzylpiperazine-bearing compound 145938-38-1, because the latter is predicted to exhibit a substantially different receptor occupancy profile, off-rate kinetics, and downstream signalling bias. Simply substituting a phenylpiperazine analog for the benzyl derivative in competitive binding or functional assays will yield misleading structure–activity conclusions and potentially erroneous target engagement interpretations [1].

Quantitative Differentiation Evidence for 2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 145938-38-1)


α1-Adrenoceptor Binding Affinity Reduction Conferred by Benzyl vs. Phenyl Substitution

In the Chern et al. 1993 SAR study, compounds in which the phenyl ring of the phenylpiperazine side chain was replaced with a benzyl group exhibited a 10- to 1000-fold reduction in α1-adrenoceptor binding affinity relative to the parent phenyl compound 16a [1]. Although the exact Ki of 145938-38-1 has not been reported in primary literature, this class-level SAR allows a quantitative estimate: if the phenyl analog 2-PMDQ displays a Ki of 1.7 nM for α1-AR , the benzyl analog is projected to have a Ki in the range of approximately 17–1700 nM, representing a minimum 10-fold and potentially >500-fold decrease in potency.

α1-adrenoceptor binding affinity structure–activity relationship

α1- vs. α2-Adrenoceptor Selectivity Shift Predicted for Benzylpiperazine Analog

The phenylpiperazine analog 2-PMDQ exhibits pronounced selectivity for α1-AR (Ki = 1.7 nM) over α2-AR (Ki = 962 nM), yielding an α2/α1 selectivity ratio of approximately 566-fold . The Chern et al. SAR indicates that benzyl substitution not only reduces α1 affinity but may also alter α2 affinity, thereby compressing or even reversing the selectivity window [1]. Although direct α2 binding data for 145938-38-1 are not available in published literature, the class-level inference is that the benzyl analog is likely to display a substantially different selectivity fingerprint compared to phenylpiperazine congeners, making it a useful tool for dissecting subtype-specific pharmacology.

α2-adrenoceptor selectivity receptor profiling

Lipophilicity and Physicochemical Property Differentiation from Phenylpiperazine Analogs

The replacement of phenyl (in 2-PMDQ) with benzyl (in 145938-38-1) introduces an additional methylene spacer, increasing molecular weight from 361.45 to 375.48 Da and raising calculated logP (cLogP) by an estimated +0.5 to +0.8 log units . This lipophilicity shift has direct consequences for aqueous solubility, non-specific protein binding, and membrane permeability. In the context of the Chern et al. class, increased lipophilicity correlated with altered pharmacokinetic disposition, although in vivo data for this specific compound have not been reported [1].

lipophilicity physicochemical properties drug-likeness

Regioisomeric Position (2- vs. 3-Substitution) Impacts on Receptor Affinity

The Chern et al. study established that placement of the (substituted phenylpiperazinyl)methyl side chain at the 3-position of the dihydroimidazoquinazolinone ring yields higher α1-AR affinity than placement at the 2-position [1]. Compound 145938-38-1 is a 2-substituted regioisomer. By class-level inference, this 2-substitution pattern is expected to confer lower α1-AR affinity compared to an otherwise identical 3-substituted analog. For example, in the phenylpiperazine series, the 3-substituted compound 27a exhibited superior affinity compared to the 2-substituted 16a [1]. This regioisomeric differentiation is absent when considering only 3-substituted imidazoquinazolinones, making 145938-38-1 a distinct tool for probing positional SAR.

regioisomer positional isomer SAR

Optimal Research and Procurement Scenarios for 2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 145938-38-1)


Negative Control or Low-Affinity Probe in α1-Adrenoceptor Competitive Binding Assays

Because the benzyl substitution reduces α1-AR binding by 10- to 1000-fold relative to phenylpiperazine analogs [1], 145938-38-1 is ideally suited as a low-affinity comparator or negative control in [³H]prazosin displacement experiments. Its use alongside high-affinity compounds such as 2-PMDQ (Ki = 1.7 nM) enables the construction of complete concentration–response curves spanning the pharmacologically relevant affinity range, facilitating robust determination of assay window, non-specific binding, and allosteric modulation effects [1].

Sigma Receptor Profiling Based on Benzylpiperazine Pharmacophore

The 4-benzylpiperazine moiety is a recognized pharmacophore for sigma-1 and sigma-2 receptor ligands [1]. While the α1-AR activity of 145938-38-1 is diminished by the benzyl substitution, its sigma receptor affinity may be retained or enhanced. This compound can therefore be deployed in sigma receptor binding screens (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) to explore dual σ/α1 pharmacology or to identify sigma-selective chemical starting points for further optimization [1].

Physicochemical and Pharmacokinetic Benchmarking of Imidazoquinazolinone Series

The +14 Da mass increment and +0.5–0.8 cLogP shift of 145938-38-1 relative to 2-PMDQ [1] make it a valuable tool for assessing the impact of lipophilicity on solubility, permeability (PAMPA, Caco-2), and metabolic stability within the imidazoquinazolinone chemotype. Procurement of both the benzyl and phenyl analogs enables matched molecular pair analysis to deconvolute lipophilicity-driven effects from core scaffold properties [1].

Regioisomeric SAR Investigation of 2- vs. 3-Substituted Dihydroimidazoquinazolinones

The Chern et al. 1993 study demonstrated that 3-substituted analogs consistently outperform 2-substituted analogs in α1-AR affinity [1]. 145938-38-1 is a 2-substituted benzylpiperazine regioisomer, and when paired with its 3-substituted counterpart (if synthesized), enables systematic exploration of how the substitution position modulates receptor binding, functional activity, and selectivity. Such head-to-head regioisomeric comparisons are essential for validating computational docking models and guiding lead optimization [1].

Quote Request

Request a Quote for 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.